molecular formula C7H3BrClFO4S B6216922 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid CAS No. 2743432-26-8

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid

Cat. No.: B6216922
CAS No.: 2743432-26-8
M. Wt: 317.5
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Description

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-(chlorosulfonyl)-6-fluorobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-3-(chlorosulfonyl)-benzoic acid
  • 3-(chlorosulfonyl)-6-fluorobenzoic acid
  • 2-bromo-6-fluorobenzoic acid

Uniqueness

2-bromo-3-(chlorosulfonyl)-6-fluorobenzoic acid is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms in its structure. This unique combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

2743432-26-8

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.5

Purity

95

Origin of Product

United States

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